molecular formula C15H21N3O3S B563586 Gliclazide-d4 CAS No. 1185039-30-8

Gliclazide-d4

Cat. No. B563586
CAS RN: 1185039-30-8
M. Wt: 327.435
InChI Key: BOVGTQGAOIONJV-KDWZCNHSSA-N
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Description

Gliclazide-d4 is the deuterium labeled version of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . It is taken by mouth .


Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps . Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate . The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .


Molecular Structure Analysis

The crystal and molecular structure for Gliclazide was determined by single-crystal X-ray diffraction . Gliclazide crystallizes in the monoclinic space group P2,/n, with the unit cell dimensions a = 10.828(2) A, b = 14.342(19) A, c= 11.005(6)A, and with β = 106.97(2)°, V = 1635(12)A3, and Z = 4 .


Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels . It is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .


Physical And Chemical Properties Analysis

Gliclazide has a molecular formula of C15H21N3O3S, a molecular weight of 323.41 g/mol, and a melting point of 163 °C–172 °C . It is an amphoteric drug, with pKa values of 5.8 .

Scientific Research Applications

  • Radioprotective Agent : Gliclazide has been found to protect against chromosome damage induced by ionizing radiation in human blood lymphocytes, demonstrating significant radioprotective effects through its antioxidant activity (Pouri, Shaghaghi, Ghasemi, & Hosseinimehr, 2019).

  • Novel Drug Formulation : Research on microencapsulated formulations of Gliclazide, particularly in combination with deoxycholic acid, aims to enhance its pharmacokinetic and pharmacodynamic effects. This approach is particularly beneficial in treating type 1 diabetes (Mooranian et al., 2014).

  • Diabetic Nephropathy Treatment : Gliclazide has shown protective effects on cells damaged by high glucose levels and advanced glycation end products, suggesting its potential in treating diabetic nephropathy (Yang, Li, & Feng, 2019).

  • Improving Drug Absorption and Solubility : Studies have focused on enhancing the solubility and absorption of Gliclazide using various methods, such as solid dispersion and inclusion complex formation. This is crucial for improving its bioavailability (Varshosaz, Talari, Mostafavi, & Nokhodchi, 2008).

  • Antioxidant Properties : Gliclazide has demonstrated antioxidant effects, such as scavenging free radicals, which could be beneficial in treating conditions like diabetic nephropathy and reducing oxidative stress (Onozato, Tojo, Goto, & Fujita, 2004).

  • Effects on Diabetic Retinopathy : Gliclazide may slow the progression of diabetic retinopathy, offering potential therapeutic benefits beyond glucose control (Akanuma, Kosáka, Kanazawa, Kasuga, Fukuda, & Aoki, 1988).

  • Pharmacogenomics : Genetic variations, like the Ser1369Ala variant in the ABCC8 gene, can influence the antidiabetic efficacy of Gliclazide, highlighting the importance of personalized medicine in diabetes treatment (Feng et al., 2008).

  • Antiglycation Effect : Gliclazide has shown antiglycation effects in vitro, potentially inhibiting the formation of advanced glycation end products (AGEs) (Li, Ota, Nakamura, Naruse, Nakashima, Oiso, & Hamada, 2008).

Mechanism of Action

Target of Action

Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

This compound binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

This compound, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, this compound, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of this compound nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of this compound, thereby affecting its absorption and overall therapeutic efficacy .

Safety and Hazards

Gliclazide is harmful if swallowed . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction .

Future Directions

Recent real-world studies into the effectiveness and safety of Gliclazide appear to confirm these findings, and publication of new data from these studies in patients with T2DM in the UK, and in Muslim patients who are fasting during Ramadan, are awaited with interest . Another study being undertaken with Gliclazide is a pan-India study in patients with maturity-onset diabetes of the young (MODY) subtypes 1, 3, and 12 .

Biochemical Analysis

Biochemical Properties

Gliclazide-d4 plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It interacts with the β cell sulfonyl urea receptor (SUR1), subsequently blocking the ATP sensitive potassium channels . This interaction leads to a decrease in potassium efflux, resulting in the depolarization of the β cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It stimulates β cells of the pancreas to release insulin, thereby increasing both basal insulin secretion and meal-stimulated insulin release . This compound also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β cell sulfonyl urea receptor (SUR1) and subsequent blocking of ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux and depolarization of the β cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels over time . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it exhibits a profound hypoglycemic effect, which is even more pronounced when combined with other hypoglycemic agents such as probiotics and bile acids .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized to at least 8 identified metabolites by three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is highly bound to albumin in plasma, leading to high concentrations in the liver, kidneys, skin, lungs, skeletal muscle, intestinal, and cardiac tissue .

Subcellular Localization

Studies on similar compounds like GLUT4 have shown that they traverse both PM-proximal and PM-distal compartments in unstimulated muscle cells

properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVGTQGAOIONJV-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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